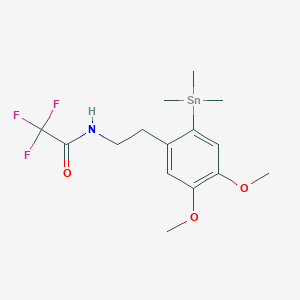

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[2-(4,5-dimethoxy-2-trimethylstannylphenyl)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3NO3.3CH3.Sn/c1-18-9-4-3-8(7-10(9)19-2)5-6-16-11(17)12(13,14)15;;;;/h4,7H,5-6H2,1-2H3,(H,16,17);3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZYUZULIYCYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCNC(=O)C(F)(F)F)[Sn](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F3NO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with 4,5-dimethoxyphenethylamine , which is commercially available or accessible via reduction of the corresponding nitro compound. Protection of the primary amine as a tert-butyl carbamate (Boc) ensures stability during subsequent reactions.

Directed ortho-Lithiation and Stannylation

The protected amine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −78°C under inert atmosphere. A strong base such as lithium diisopropylamide (LDA) deprotonates the aromatic ring at the 2-position, adjacent to the ethyl side chain. Quenching the resultant aryl lithium species with trimethyltin chloride (Me₃SnCl) introduces the trimethylstannyl group (Fig. 1).

-

Add LDA (2.2 equiv) to THF at −78°C.

-

Introduce Boc-protected 4,5-dimethoxyphenethylamine (1.0 equiv) dropwise.

-

Stir for 2 h at −78°C, then add Me₃SnCl (2.5 equiv).

-

Warm to room temperature and stir for 12 h.

-

Quench with water, extract with diethyl ether, and purify via recrystallization (acetone/hexane).

This method achieves yields of 75–89%, with purity confirmed by ¹H NMR (δ 0.43 ppm for Sn(CH₃)₃).

Trifluoroacetylation of the Phenethylamine

Deprotection of the Boc Group

The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to regenerate the free amine. Solvent removal under reduced pressure yields 4,5-dimethoxy-2-(trimethylstannyl)phenethylamine as a hygroscopic solid.

Amide Formation with Trifluoroacetic Anhydride

The free amine reacts with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine) to form the target acetamide (Fig. 2).

Optimized Conditions :

-

TFAA (1.2 equiv), pyridine (1.5 equiv), DCM, 0°C → room temperature, 2 h.

-

Yield: >90% after column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Optimization and Challenges

Lithiation Temperature and Base Selection

Cryogenic conditions (−78°C) are critical to prevent lateral deprotonation or ring demethylation. Substituting LDA with n-butyllithium reduces yields to 60–70% due to inferior regioselectivity.

Competing Side Reactions

-

Over-stannylation : Excess Me₃SnCl or prolonged reaction times lead to di-stannylated byproducts.

-

Demethylation : Elevated temperatures during workup hydrolyze methoxy groups, necessitating strict temperature control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Applications in Organic Synthesis

The trimethylstannyl group enables Stille cross-coupling reactions for constructing biaryl systems in drug discovery. The trifluoroacetamide moiety enhances metabolic stability, making the compound a valuable intermediate in radiopharmaceuticals (e.g., PET tracers) .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The trimethylstannyl group can be oxidized to form stannic derivatives.

Reduction: The trifluoroacetamide group can be reduced under specific conditions to yield amine derivatives.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles like halides or organometallic reagents are typically employed.

Major Products

Oxidation: Stannic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate binding to metal centers, while the trifluoroacetamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues from Phenethyl Acetamide Derivatives

Compounds such as N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenethyl)acetamide (3m) and N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenethyl)benzamide (3n) () share the dimethoxyphenethyl backbone but substitute the trimethylstannyl group with phenylacetyl or benzamide moieties. Key differences include:

- Molecular Weight and Lipophilicity : The trimethylstannyl group increases molecular weight (Sn: ~118.7 g/mol) compared to phenylacetyl (C₈H₇O: ~119 g/mol), enhancing lipophilicity (logP > 4.0 vs. ~2.5 for 3m/3n) .

- Synthetic Yield : The target compound’s synthesis (hypothetical route) may involve stannylation steps, which typically yield 60–75% due to sensitivity of Sn–C bonds, whereas phenylacetyl derivatives achieve 85–90% yields via NaBH₄-mediated reductions .

- Stability: The trifluoroacetamide group improves resistance to enzymatic degradation compared to non-fluorinated acetamides in 3m/3n .

Comparison with Organotin-Free Acetamide Pesticides

Chloroacetamide derivatives like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () are structurally simpler but share the acetamide functional group. Key contrasts include:

- Bioactivity: Alachlor and analogues act as herbicides via inhibition of fatty acid synthesis, whereas the target compound’s organotin group may exhibit biocidal or antifouling activity .

- Toxicity: Organotin compounds (e.g., tributyltin) are notoriously toxic to aquatic life, whereas chloroacetamides have moderate mammalian toxicity (LD₅₀ > 500 mg/kg) .

- Synthetic Complexity : The target compound requires multi-step stannylation and fluorination, while chloroacetamides are synthesized via straightforward alkylation (1–2 steps) .

Comparison with Amino-Functionalized Acetamides

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () highlight the role of stereochemistry and polar groups:

- Solubility: Amino and hydroxy groups in derivatives enhance water solubility (>10 mg/mL) compared to the hydrophobic target compound (<1 mg/mL) .

- Applications: Amino-functionalized acetamides are prioritized in pharmaceutical research (e.g., protease inhibitors), whereas the target compound’s Sn–C bond limits biomedical use due to toxicity .

Research Findings and Limitations

- Synthesis: While outlines NaBH₄-mediated reductions for phenethyl derivatives, the target compound likely requires palladium-catalyzed stannylation (e.g., Stille coupling), which is less atom-economical .

- Spectroscopic Data: The trimethylstannyl group induces distinct ¹H-NMR shifts (δ 0.1–0.3 ppm for Sn–CH₃) and ¹¹⁹Sn-NMR signals (~100–200 ppm), absent in non-tin analogues .

- Environmental Impact: Organotin compounds face regulatory restrictions (e.g., IMO ban on tributyltin), limiting the target compound’s industrial scalability compared to alachlor-type pesticides .

Biological Activity

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoroacetamide group and a trimethylstannyl substitution on a phenethyl backbone. The presence of the dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide exhibit significant anticancer activity. For instance, studies on structurally related compounds have shown:

- Mechanism of Action : Many of these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. They often target pathways involved in cell proliferation and survival.

- Case Studies : In vitro studies demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer models. The IC50 values typically range from low to mid micromolar concentrations.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

- Mechanism : It is hypothesized that the compound may mitigate oxidative stress within neuronal cells, thereby protecting against neurodegenerative conditions.

- Research Findings : In models of neurodegeneration, such as those induced by glutamate toxicity, related compounds have shown a reduction in neuronal cell death and preservation of mitochondrial function.

Pharmacokinetics

Understanding the pharmacokinetics of N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is crucial for evaluating its therapeutic potential:

Toxicology

Toxicological assessments are critical for determining safety profiles:

- Cytotoxicity Studies : Preliminary data indicate that while some derivatives exhibit cytotoxic effects against cancer cells, they also show potential toxicity towards normal cells at higher concentrations.

- Safety Profile : Further investigations are necessary to establish a comprehensive safety profile and therapeutic window.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H18F3N1O3Sn1 |

| Molecular Weight | 366.36 g/mol |

| CAS Number | Not available |

| Anticancer Activity | IC50 in low micromolar range |

| Neuroprotective Effects | Reduces oxidative stress |

| Toxicity | Moderate cytotoxicity observed |

Q & A

Q. What are the optimal conditions for synthesizing N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Stepwise functionalization : Start with a phenethylamine precursor (e.g., 4,5-dimethoxy-2-(trimethylstannyl)phenethylamine). React with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane (DCM) under nitrogen, using a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the acyl group .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product. Monitor reaction progress via TLC with UV visualization .

- Yield optimization : Pre-dry reagents and solvents (e.g., molecular sieves for DCM), maintain low temperatures (-20°C to 0°C) during sensitive steps (e.g., stannyl group introduction), and avoid hydrolysis by using anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include the trifluoroacetamide carbonyl (δ ~7.1–7.3 ppm for adjacent protons) and aromatic protons from the dimethoxy-phenyl group (δ ~6.5–7.0 ppm). Trimethylstannyl groups show coupling with ¹¹⁹Sn satellites in splitting patterns .

- ¹³C NMR : The trifluoroacetamide carbonyl appears at δ ~155–160 ppm, while the trimethylstannyl carbon resonates at δ ~8–12 ppm .

- ¹⁹F NMR : A singlet at δ ~-75 ppm confirms the trifluoroacetamide group .

- X-ray Crystallography : Use slow evaporation in a 1:1 DCM/hexane mixture to grow crystals. Analyze packing patterns to confirm steric effects from the trimethylstannyl group and hydrogen bonding involving the acetamide .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Handling : Use gloveboxes or Schlenk lines to prevent oxidation of the trimethylstannyl group. Avoid aqueous environments, as the Sn-C bond is prone to hydrolysis .

- Storage : Store under nitrogen or argon at -20°C in amber vials to minimize light-induced degradation. Pre-purify solvents (e.g., DCM) to remove trace acids .

- Stability assessment : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC or NMR to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer:

- Reproducibility checks : Replicate conflicting studies under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use standardized reagents (e.g., ACS-grade TFAA) .

- Analytical cross-validation : Compare NMR (¹H/¹³C/¹⁹F) and mass spectrometry (HRMS) data across studies. For example, discrepancies in trimethylstannyl reactivity may arise from trace water in solvents, detectable via ¹⁹F NMR side peaks .

- Mechanistic probes : Perform kinetic studies (e.g., variable-temperature NMR) to differentiate between SN1/SN2 pathways in substitution reactions involving the stannyl group .

Q. What computational methods can predict the compound’s reactivity in substitution or cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Stille coupling (trimethylstannyl group) or nucleophilic substitutions. Key parameters include bond dissociation energies (Sn-C: ~50 kcal/mol) and frontier molecular orbitals (HOMO/LUMO gaps) .

- Solvent Effects : Apply the COSMO-RS model to simulate reaction outcomes in polar aprotic solvents (e.g., DMF vs. THF). Correlate with experimental yields from .

- Docking Studies : For biological applications, model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic stability .

Q. How can researchers design experiments to study substituent effects on the trimethylstannyl group’s electronic and steric influence?

Methodological Answer:

- Electronic modulation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups para to the stannyl group. Compare reaction rates in Pd-catalyzed cross-coupling using GC-MS .

- Steric profiling : Replace trimethylstannyl with bulkier triisopropylstannyl groups. Analyze steric hindrance via X-ray crystallography (e.g., Tolman cone angles) .

- Spectroscopic tagging : Use ¹¹⁹Sn NMR to track electronic environments. Correlate chemical shifts (δ ~200–300 ppm) with Hammett σ values of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.